![molecular formula C18H16N2O3 B2646232 2-imino-8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide CAS No. 313954-63-1](/img/structure/B2646232.png)
2-imino-8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
2-imino-8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has been the subject of extensive research due to its potential therapeutic applications in various fields.
Mechanism of Action
The mechanism of action of 2-imino-8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. It has been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have reported that 2-imino-8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of inflammatory mediators. It has also been reported to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-imino-8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo. It also requires further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for the research on 2-imino-8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to optimize its pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.
Synthesis Methods
The synthesis of 2-imino-8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide involves the reaction of 8-methoxy-N-(4-methylphenyl)-2H-chromen-2-imine with chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with ammonia to obtain the desired compound. This method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
2-imino-8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, antiviral, and antifungal activities. Several studies have also reported its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-imino-8-methoxy-N-(4-methylphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-8-13(9-7-11)20-18(21)14-10-12-4-3-5-15(22-2)16(12)23-17(14)19/h3-10,19H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBMYUJIXGNXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-imino-8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide |
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